

Comparative Analysis of 1-(4-Chlorophenylazo)piperidine Analogs in Biological Assays

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Compound of Interest

Compound Name: 1-(4-Chlorophenylazo)piperidine

Cat. No.: B1194661

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This guide provides a comparative overview of the biological activities of compounds structurally related to **1-(4-Chlorophenylazo)piperidine**. Due to a lack of publicly available reproducibility studies for **1-(4-Chlorophenylazo)piperidine**, this document focuses on the performance of analogous compounds in anticancer and antimicrobial assays, providing valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from various studies to offer a baseline for comparison and to guide future experimental design.

Anticancer Activity of Piperidine Derivatives

Several studies have evaluated the in vitro cytotoxic activity of piperidine derivatives against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for selected compounds, offering a quantitative comparison of their potency.

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives (IC₅₀ in μ M)

Compound/ Derivative	MCF-7 (Breast)	C26 (Colon)	A549 (Lung)	HepG2 (Liver)	Reference
Symmetrical chlorophenyl amino-s- triazine derivatives	[1]				
2c (pyrrolidine analog)	4.14	7.87	-	-	[1]
3c (pyrrolidine analog)	4.98	3.05	-	-	[1]
4c (pyrrolidine analog)	6.85	1.71	-	-	[1]
2f (pyrrolidine analog)	11.02	4.62	-	-	[1]
3f (pyrrolidine analog)	5.11	7.10	-	-	[1]
Tetramethylpi peridine- substituted phenazines	[2]				
B3962	-	-	-	-	[2]
B4126	-	-	-	-	[2]
B4125	-	-	-	-	[2]
Miscellaneous Piperidine Derivatives	[3]				
Compound 1	-	-	-	-	[3]

Compound	-	-	-	-	[3]
25					

Note: A lower IC50 value indicates higher potency. Dashes (-) indicate that data was not available in the cited source.

Antimicrobial Activity of Piperidine Derivatives

The antimicrobial potential of piperidine-containing compounds has been investigated against a range of bacterial and fungal pathogens. The following tables summarize the zone of inhibition and Minimum Inhibitory Concentration (MIC) data from various studies.

Table 2: Antibacterial Activity of Piperidine Derivatives (Zone of Inhibition in mm)

Compound/Derivative	Staphylococcus aureus	Escherichia coli	Reference
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl) acrylate (1)	17 (10 µL), 22 (20 µL)	6 (10 µL), 9 (20 µL)	[4]
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl) acrylate (2)	18 (10 µL), 24 (20 µL)	8 (10 µL), 12 (20 µL)	[4]
Chloramphenicol (Standard)	19 (10 µL), 23 (20 µL)	28 (10 µL), 31 (20 µL)	[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Piperidine Derivatives (µg/mL)

Compound/Derivative	S. aureus	B. subtilis	E. coli	K. pneumoniae	Y. enterocolitica	C. albicans	Reference
Compound 3	128	64	256	512	128	256	[5]
Compound 5	64	32	128	256	64	128	[5]
Compound 6	128	64	256	512	128	256	[5]
Compound 7	256	128	512	512	256	512	[5]

Note: A larger zone of inhibition indicates greater antimicrobial activity. A lower MIC value indicates higher potency.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
- **MTT Addition:** After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[3]

Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)

The agar diffusion method is a widely used technique to screen for antimicrobial activity.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Seeding of Agar Plates:** The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.
- **Application of Test Compounds:** Sterile paper discs impregnated with known concentrations of the test compounds or solutions of the compounds are placed on the agar surface. Alternatively, wells can be cut into the agar and filled with the test solutions. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are included.[4][6]
- **Incubation:** The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
- **Measurement of Inhibition Zone:** The diameter of the clear zone of growth inhibition around each disc or well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[4]

Minimum Inhibitory Concentration (MIC) Determination

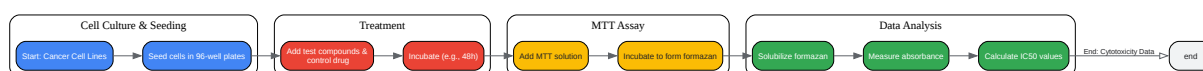
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Serial Dilution:** A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate or in tubes.

- Inoculation: Each well or tube is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plates or tubes are incubated under appropriate conditions.
- Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[5]

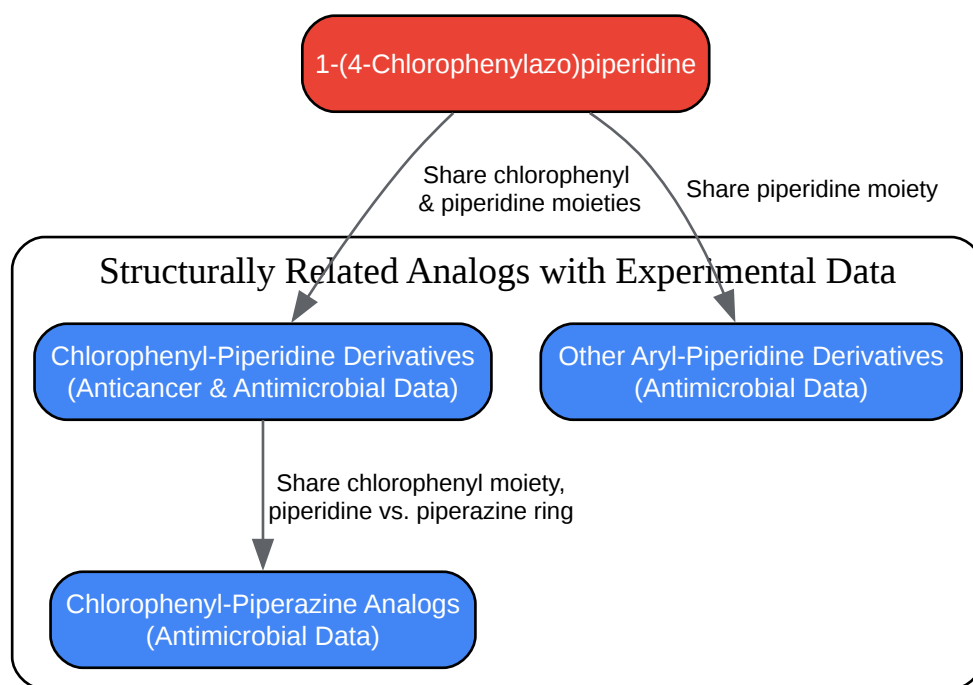
Visualizing Experimental Concepts

To further clarify the experimental processes and relationships, the following diagrams are provided.



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Caption: Workflow for in vitro anticancer activity screening using the MTT assay.



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Caption: Structural relationship of **1-(4-Chlorophenylazo)piperidine** to analogs with available data.

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